Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate
Description
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate is a bicyclic amine derivative featuring a piperidine ring substituted at the 1-position with a pyrrolidin-3-yl group and at the 4-position with a tert-butyl carboxylate ester.
These features make it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring bicyclic amine scaffolds.
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 1-pyrrolidin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)11-5-8-16(9-6-11)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
BMGXAYAITRPSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine or pyrrolidine rings.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate with structurally and functionally related piperidine-carboxylate derivatives:
Key Observations:
Structural Variations and Applications :
- The pyrrolidin-3-yl substituent in the target compound distinguishes it from pyridinyl (e.g., PK03447E-1) or triazole-benzyl (e.g., S1P1 agonists) derivatives. Pyrrolidine’s saturated ring may enhance solubility and reduce metabolic oxidation compared to aromatic substituents .
- Fluorinated pyridinyl analogs (e.g., CAS 1613192-01-0) exhibit targeted bioactivity (e.g., kinase inhibition), suggesting that halogenation can modulate potency and selectivity .
Molecular Weight and Lipophilicity :
- The tert-butyl ester group contributes to higher molecular weights (~260–475 g/mol) and increased lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted compounds.
Safety and Handling :
- PK03447E-1 explicitly requires respiratory and eye protection due to unclassified but precautionary hazards . Other derivatives (e.g., S1P1 agonists) lack detailed safety data but likely require similar precautions.
Synthetic Routes :
- Coupling reactions (e.g., DCC-mediated acylations) and Click chemistry (for triazole derivatives) are common synthetic strategies, as seen in and .
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